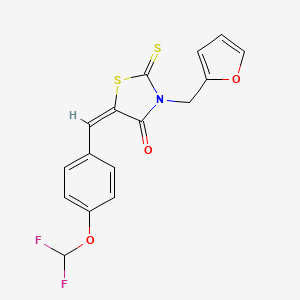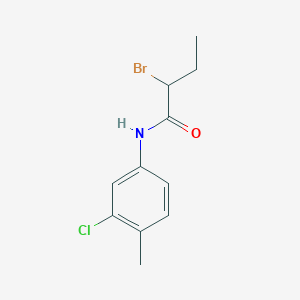
2-bromo-N-(3-chloro-4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3-chloro-4-methylphenyl)butanamide, also known as 2-Br-N-CMPB, is a synthetic compound that has been widely used in scientific research. It is a member of the amide family, and its structure consists of a bromine atom bonded to a nitrogen atom and a butanamide group. 2-Br-N-CMPB has a wide range of applications, including drug development, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
Environmental Remediation and Analysis
Research on related compounds, such as brominated and chlorinated pesticides or flame retardants, highlights their environmental impact and the need for effective detection and remediation strategies. For instance, studies have explored the application of alternative fumigants through drip irrigation systems to replace ozone-depleting substances like methyl bromide with less harmful options, suggesting a potential area of application for related compounds in agricultural pest control with an emphasis on environmental sustainability (Ajwa et al., 2002).
Synthetic Methodologies
Research on synthetic pathways for brominated biphenyls, used in pharmaceuticals such as anti-inflammatory drugs, could provide insights into synthetic applications of similar brominated and chlorinated compounds. Efficient synthesis methods that minimize the use of hazardous materials and improve yield are crucial for industrial and pharmaceutical applications (Qiu et al., 2009).
Bioproduction and Chemical Recovery
The downstream processing of biologically produced chemicals, such as 1,3-propanediol, involves complex separation processes to recover and purify the target product from fermentation broths. Research in this area could be relevant for the recovery and purification of chemicals structurally similar to 2-bromo-N-(3-chloro-4-methylphenyl)butanamide, highlighting the importance of efficient and economical recovery processes in biotechnological production (Xiu & Zeng, 2008).
Toxicity and Environmental Impact
The presence and impact of brominated and chlorinated compounds in the environment, especially as contaminants in water and soil, raise concerns about their toxicity and the need for monitoring and regulation. Research into the toxicity, environmental fate, and behavior of these compounds can inform safer chemical design and environmental policies to mitigate their impact (Mennear & Lee, 1994).
Novel Applications in Chemistry and Materials Science
Investigations into the properties and applications of ionic liquids, for example, have opened up new possibilities in electrochemical applications, including energy storage and surface finishing. The structural versatility of compounds like this compound could be explored in the development of new materials and chemical processes, demonstrating the potential for innovative applications in a range of fields (Tsuda et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-8-5-4-7(2)10(13)6-8/h4-6,9H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZUGVCVSLWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
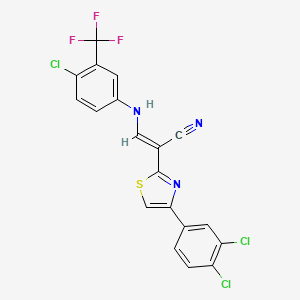
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
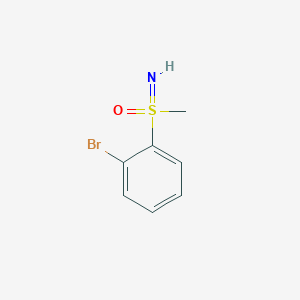
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
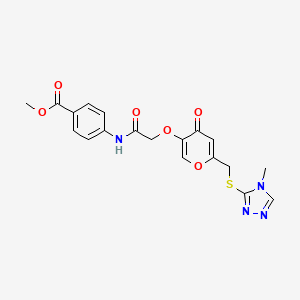
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551208.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)
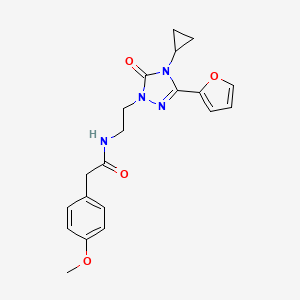
![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)

